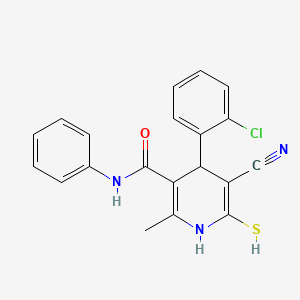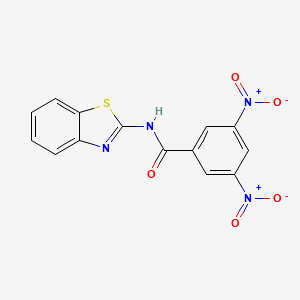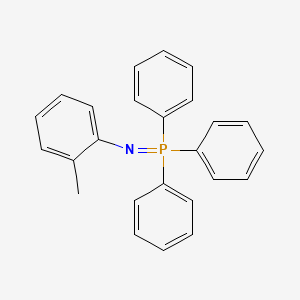![molecular formula C22H26N2O6 B11532378 5-O'-tert-butyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11532378.png)
5-O'-tert-butyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O’-tert-butyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O’-tert-butyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, which can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .
Subsequent steps involve the formation of the spiro structure through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-O’-tert-butyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
5-O’-tert-butyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-O’-tert-butyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole ring.
Vinblastine: An indole alkaloid used in cancer treatment.
Uniqueness
5-O’-tert-butyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N2O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-O'-tert-butyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C22H26N2O6/c1-11(2)28-18(25)16-17(23)29-12(3)15(19(26)30-21(4,5)6)22(16)13-9-7-8-10-14(13)24-20(22)27/h7-11H,23H2,1-6H3,(H,24,27) |
InChI Key |
MNTDQFKWGGQWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11532302.png)

![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B11532320.png)
![4-(4-{(1E)-1-[(2E)-(4-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11532322.png)

![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532331.png)
![4-amino-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11532346.png)

![2-[(Z)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol](/img/structure/B11532355.png)
![Phosphinic acid, [(methyl)(formyl)amino]methyl(2-phenylethyl)-](/img/structure/B11532359.png)
![(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11532361.png)


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11532371.png)
